Dibutyl oxalate
Dibutyl oxalate
The rate of dibutyl oxalate degradation in ruminal contents from adapted and non-adapted animals was studied.
Oxalic acid dibutyl ester, also known as butyl oxalate or dibutyl ester OF oxalic acid, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Oxalic acid dibutyl ester exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oxalic acid dibutyl ester is primarily located in the membrane (predicted from logP). Outside of the human body, oxalic acid dibutyl ester can be found in nuts and tea. This makes oxalic acid dibutyl ester a potential biomarker for the consumption of these food products.
Oxalic acid dibutyl ester, also known as butyl oxalate or dibutyl ester OF oxalic acid, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Oxalic acid dibutyl ester exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oxalic acid dibutyl ester is primarily located in the membrane (predicted from logP). Outside of the human body, oxalic acid dibutyl ester can be found in nuts and tea. This makes oxalic acid dibutyl ester a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
2050-60-4
VCID:
VC21256353
InChI:
InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3
SMILES:
CCCCOC(=O)C(=O)OCCCC
Molecular Formula:
C10H18O4
Molecular Weight:
202.25 g/mol
Dibutyl oxalate
CAS No.: 2050-60-4
Cat. No.: VC21256353
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The rate of dibutyl oxalate degradation in ruminal contents from adapted and non-adapted animals was studied. Oxalic acid dibutyl ester, also known as butyl oxalate or dibutyl ester OF oxalic acid, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Oxalic acid dibutyl ester exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, oxalic acid dibutyl ester is primarily located in the membrane (predicted from logP). Outside of the human body, oxalic acid dibutyl ester can be found in nuts and tea. This makes oxalic acid dibutyl ester a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 2050-60-4 |
| Molecular Formula | C10H18O4 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | dibutyl oxalate |
| Standard InChI | InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3 |
| Standard InChI Key | JKRZOJADNVOXPM-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C(=O)OCCCC |
| Canonical SMILES | CCCCOC(=O)C(=O)OCCCC |
| Boiling Point | 241.0 °C |
| Melting Point | -30.5 °C -29°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator